
Asp-Arg
Descripción general
Descripción
Aspartic acid-arginine is a dipeptide composed of the amino acids aspartic acid and arginine. This compound is significant in various biological processes, including protein synthesis and cellular signaling. Aspartic acid is an acidic amino acid, while arginine is a basic amino acid, making their combination interesting for studying interactions between acidic and basic residues in proteins.
Mecanismo De Acción
Target of Action
Asp-Arg, also known as H-Asp-Arg-OH, interacts with various targets in the body. One of its primary targets is the microsomal prostaglandin E2 synthase type 1 (mPGES-1) . This enzyme is responsible for the formation of the potent lipid mediator prostaglandin E2 under proinflammatory conditions . Another target of this compound is the Arg/N-degron pathway , which targets proteins for degradation .
Mode of Action
This compound interacts with its targets through a dynamic interaction. For instance, in the case of mPGES-1, an interaction between Arg-126 and Asp-49 is essential for catalysis . This interaction, along with a crystallographic water, serves critical roles within the enzymatic mechanism .
Biochemical Pathways
This compound affects several biochemical pathways. In the Arg/N-degron pathway, it selectively degrades a number of proinflammatory fragments, contributing to tuning inflammatory processes . In the context of mPGES-1, this compound plays a role in the production of prostaglandin E2, a key player in inflammation .
Pharmacokinetics: ADME Properties
Various strategies, including structural modifications and use of peptidomimetic compounds, are employed to enhance peptide stability and prolong half-life .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. In the context of mPGES-1, this compound’s interaction leads to the formation of prostaglandin E2, a potent lipid mediator . In the Arg/N-degron pathway, this compound contributes to the degradation of proinflammatory fragments, thereby modulating inflammatory responses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hosting environment can impact the rendering of content based on this compound . Additionally, the presence of other molecules and the pH of the environment can affect the stability and activity of this compound .
Análisis Bioquímico
Biochemical Properties
Aspartic Acid-Arginine participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolism of cyanophycin, a bacterial biopolymer used for storage of fixed nitrogen . The enzymes isoaspartyl dipeptidase (IadA) and isoaspartyl aminopeptidase (IaaA) break down the β-Asp-Arg dipeptides into free Asp and Arg .
Cellular Effects
Aspartic Acid-Arginine can influence various cellular processes. For example, it plays a role in the formation of the potent lipid mediator prostaglandin E2 under proinflammatory conditions . The dynamic interaction between Asp and Arg is essential for the catalysis in microsomal prostaglandin E2 synthase .
Molecular Mechanism
The molecular mechanism of Aspartic Acid-Arginine involves its interactions with biomolecules and its influence on gene expression. For instance, the interaction between Arg-126 and Asp-49 is essential for catalysis in microsomal prostaglandin E2 synthase .
Temporal Effects in Laboratory Settings
The effects of Aspartic Acid-Arginine can change over time in laboratory settings. For example, in the context of antibiotic resistance, the initial horizontal gene transfer events were found to be independent of substrate levels .
Dosage Effects in Animal Models
The effects of Aspartic Acid-Arginine can vary with different dosages in animal models. For instance, animals fed conventional diets can tolerate large amounts of supplemental Arg [up to 630-mg Arg/(kg BW d) in pigs or 3.6-g Arg/(kg BW d) in rats] for 91 days .
Metabolic Pathways
Aspartic Acid-Arginine is involved in several metabolic pathways. For instance, it is part of the cyanophycin metabolism pathway, where it is broken down into free Asp and Arg by enzymes with isoaspartyl dipeptidase activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of aspartic acid-arginine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Coupling: The carboxyl group of aspartic acid is activated using reagents like dicyclohexylcarbodiimide (DCC) and coupled to the amino group of arginine.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: In an industrial setting, the production of aspartic acid-arginine can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of the dipeptide. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Aspartic acid-arginine can undergo various chemical reactions, including:
Oxidation: The guanidinium group of arginine can be oxidized to form nitric oxide, a signaling molecule.
Reduction: The carboxyl group of aspartic acid can be reduced to form aspartate.
Substitution: The amino group of arginine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or nitric oxide synthase (NOS) enzymes.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Nitric oxide and citrulline.
Reduction: Aspartate and secondary amines.
Substitution: N-alkylated or N-acylated derivatives of arginine.
Aplicaciones Científicas De Investigación
Aspartic acid-arginine has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein-protein interactions and enzyme catalysis.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in cardiovascular diseases.
Industry: Utilized in the production of bioactive peptides and as a component in cosmetic formulations.
Comparación Con Compuestos Similares
Aspartic acid-arginine can be compared with other dipeptides like aspartic acid-lysine and glutamic acid-arginine:
Aspartic Acid-Lysine: Similar in that it combines an acidic and a basic amino acid, but lysine has a different side chain structure, affecting its interactions.
Glutamic Acid-Arginine: Both contain a basic amino acid, but glutamic acid has an extra methylene group compared to aspartic acid, influencing its chemical properties.
Uniqueness: Aspartic acid-arginine is unique due to the specific interactions between the carboxyl group of aspartic acid and the guanidinium group of arginine, which are crucial in many biological processes.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O5/c11-5(4-7(16)17)8(18)15-6(9(19)20)2-1-3-14-10(12)13/h5-6H,1-4,11H2,(H,15,18)(H,16,17)(H,19,20)(H4,12,13,14)/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZNHSNIGMJYOZ-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)NC(=O)C(CC(=O)O)N)CN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N)CN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%](/img/structure/B6289021.png)

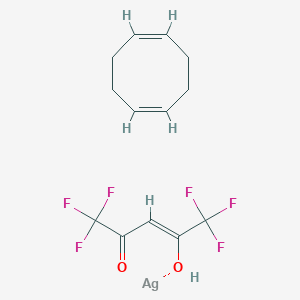
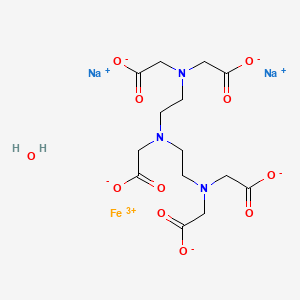
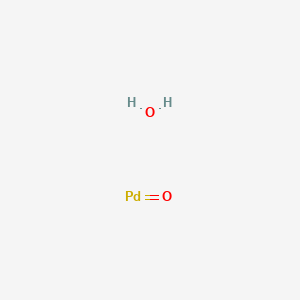
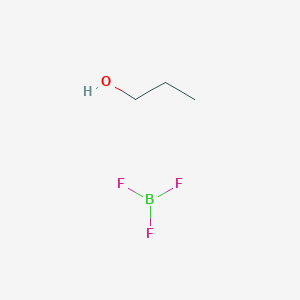

![4-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]benzoic acid;hydrochloride](/img/structure/B6289071.png)
![Calix[8]hydroquinone](/img/structure/B6289080.png)
![Benzyloxycalix[8]arene](/img/structure/B6289084.png)
![Benzyloxycalix[7]arene](/img/structure/B6289087.png)
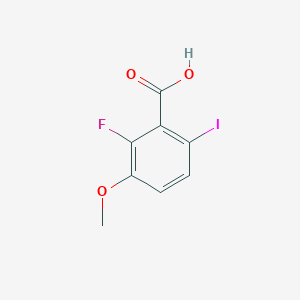
![4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B6289103.png)

